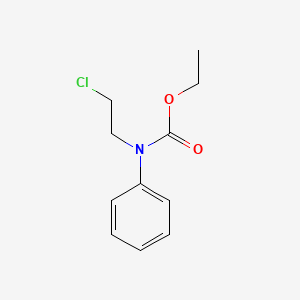

Ethyl(2-chloroethyl)phenylcarbamate

Description

Contextualization within Modern Carbamate (B1207046) Chemistry

Modern carbamate chemistry encompasses a wide array of synthetic methodologies and applications. Carbamates are integral to the synthesis of polyurethanes, a major class of polymers. wikipedia.org They also serve as crucial intermediates in the production of various pharmaceuticals. wikipedia.org For instance, some carbamate derivatives, such as neostigmine (B1678181) and rivastigmine, are used in human medicine. wikipedia.org The synthesis of carbamates has evolved from traditional methods, like the Curtius rearrangement, to more modern techniques that often utilize activated mixed carbonates or carbon dioxide as a C1 source. nih.gov These advancements aim to provide milder and more efficient routes to these valuable compounds. nih.gov

Structural Significance of Ethyl(2-chloroethyl)phenylcarbamate within the Halogenated Carbamate Class

The structure of this compound is notable for the presence of a chloroethyl group, which places it within the halogenated carbamate subclass. This structural feature is significant as the chloroethyl group can act as a reactive site. It has the potential to participate in nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. This reactivity makes halogenated carbamates like this compound potentially useful as alkylating agents in organic synthesis. The presence of the halogen atom can influence the electronic properties and reactivity of the entire molecule.

Foundational Research and Emerging Scientific Questions

Foundational research into carbamates has established their role as versatile chemical entities. While specific research on this compound is not extensively documented in publicly available literature, research on related compounds provides a basis for understanding its potential chemical behavior. For example, studies on other chloroethyl carbamates have explored their use as synthetic intermediates. The primary scientific questions surrounding a compound like this compound would likely revolve around its reactivity, potential for use in the synthesis of more complex molecules, and its stability under various conditions. Further investigation would be needed to fully characterize its chemical properties and explore its synthetic utility.

Chemical Compound Information

| Compound Name | Molecular Formula |

| This compound | C₁₁H₁₄ClNO₂ |

| Ethyl carbamate | C₃H₇NO₂ |

| Ethyl phenylcarbamate | C₉H₁₁NO₂ |

| 2-Chloroethyl N-phenylcarbamate | C₉H₁₀ClNO₂ |

| Carbamic acid, [2-[[(2-chloroethyl)amino]carbonyl]phenyl]-, ethyl ester | C₁₂H₁₅ClN₂O₃ |

Structure

2D Structure

3D Structure

Properties

CAS No. |

947-99-9 |

|---|---|

Molecular Formula |

C11H14ClNO2 |

Molecular Weight |

227.69 g/mol |

IUPAC Name |

ethyl N-(2-chloroethyl)-N-phenylcarbamate |

InChI |

InChI=1S/C11H14ClNO2/c1-2-15-11(14)13(9-8-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

SNNRBWGUDWXACB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(CCCl)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Chloroethyl Phenylcarbamate and Its Analogs

Direct Carbamylation Strategies for N-Phenylcarbamate Formation

Direct carbamylation involves the formation of the carbamate (B1207046) functional group in a single key step. These strategies are often favored for their efficiency and directness. The specific approach depends on the desired isomeric structure of the final product, which is dictated by the chosen starting materials.

Synthesis via Carbamylation of Chloroethanol with Carbamylation Reagents

One direct route to a structural isomer, (2-Chloroethyl) N-phenylcarbamate, involves the reaction of 2-chloroethanol (B45725) with a suitable phenylcarbamoylating agent, such as phenyl isocyanate. In this reaction, the hydroxyl group of 2-chloroethanol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms an unstable intermediate that quickly rearranges to the stable carbamate.

The reaction is typically performed in an aprotic solvent to prevent side reactions. The general mechanism is as follows: Step 1: Nucleophilic attack of the alcohol on the isocyanate. Step 2: Proton transfer to form the final carbamate product.

While efficient for creating the N-phenylcarbamate linkage with the chloroethyl moiety attached to the oxygen atom, this method does not produce Ethyl(2-chloroethyl)phenylcarbamate where the chloroethyl group is bonded to the nitrogen atom.

Aniline (B41778) Reactivity with Chloroformate Derivatives in Carbamate Synthesis

A more direct and widely used method for synthesizing N,N-disubstituted carbamates like Ethyl N-(2-chloroethyl)-N-phenylcarbamate involves the reaction of a secondary amine precursor with a chloroformate derivative. In this case, N-(2-chloroethyl)aniline is reacted with ethyl chloroformate. wikipedia.org

This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of N-(2-chloroethyl)aniline attacks the carbonyl carbon of ethyl chloroformate, leading to the displacement of the chloride ion and the formation of the desired carbamate. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid by-product, which drives the reaction to completion. rutgers.edu

A study reported the successful synthesis and distillation of Ethyl N-(2-chloroethyl)-N-phenylcarbamate with an 80% yield, highlighting the viability of this method. rutgers.edu The choice of solvent, such as dry benzene (B151609) or toluene, is critical to prevent hydrolysis of the chloroformate reagent. rutgers.edu

Table 1: Representative Reactions of Anilines with Chloroformates

| Amine Precursor | Carbamylation Reagent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| N-(2-chloroethyl)aniline | Ethyl Chloroformate | Triethylamine | Benzene | Ethyl N-(2-chloroethyl)-N-phenylcarbamate | rutgers.edu |

| Aniline Derivatives | Ethyl Chloroformate | Et3N | Acetone | Ethyl N-phenylcarbamate Derivatives | nih.gov |

| N-(dialkylaminoethyl) anilines | Phenyl Chloroformate | Not specified | Ethyl Acetate | Phenyl N-phenyl-N-(dialkylaminoethyl)carbamate | rutgers.edu |

Alternative Synthetic Routes to this compound Precursors

Alternative routes often involve a multi-step process where a precursor molecule is first synthesized and then modified to yield the final product. These methods can offer advantages in terms of starting material availability and control over the final structure.

Chlorination Reactions of Carbonate Intermediates

An important alternative pathway involves the synthesis of a hydroxy-carbamate intermediate, followed by a chlorination step. This two-step approach begins with the formation of Ethyl N-(2-hydroxyethyl)-N-phenylcarbamate. This precursor is synthesized by reacting N-(2-hydroxyethyl)aniline (also known as N-phenylethanolamine) with ethyl chloroformate, following the standard procedure for carbamate formation described in section 2.1.2. sigmaaldrich.comsynquestlabs.com

The crucial second step is the selective chlorination of the terminal hydroxyl group of the carbamate intermediate. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction converts the alcohol functionality into a chloro group without cleaving the carbamate linkage. This method is advantageous as N-phenylethanolamine is a readily available starting material. sigmaaldrich.com The synthesis of related N,N-bis(2-chloroethyl) anilines from their corresponding dihydroxy precursors using such chlorinating agents has been well-documented. google.com

Rearrangement and Cyclization Pathways in Carbamate Formation

Classical rearrangement reactions provide another avenue for carbamate synthesis, primarily through the formation of an isocyanate intermediate which is then trapped by an alcohol. Key examples include:

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. If the reaction is performed in the presence of an alcohol, the isocyanate is trapped to form a carbamate. acs.orgchemicalbook.com

Curtius Rearrangement : This involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can subsequently react with an alcohol like ethanol (B145695) to yield the corresponding ethyl carbamate. wikipedia.orgnih.gov This method is valued for its mild conditions and compatibility with a wide range of functional groups.

Lossen Rearrangement : In this reaction, a hydroxamic acid or its derivative is converted into an isocyanate. organic-chemistry.org Modern protocols have been developed that use catalysts to facilitate this rearrangement under mild conditions for the one-pot synthesis of carbamates. google.comrsc.orgwikipedia.org

A significant consideration in the synthesis of haloalkyl carbamates is the potential for intramolecular cyclization. For a molecule like Ethyl N-(2-chloroethyl)-N-phenylcarbamate, the nitrogen atom can act as an internal nucleophile, attacking the carbon atom bearing the chlorine. This results in the displacement of the chloride ion and the formation of a stable five-membered ring structure, a 3-phenyl-2-oxazolidinone. Research has shown that while this cyclization can be a problematic side reaction, conditions can be optimized to favor the desired acyclic product. The successful distillation of Ethyl N-(2-chloroethyl)-N-phenylcarbamate at a high yield indicates that this intramolecular cyclization can be effectively avoided. rutgers.eduresearchgate.net

Green Chemistry and Sustainable Synthesis Considerations for Carbamates

The traditional synthesis of carbamates often relies on hazardous reagents like phosgene (B1210022) and its derivatives (e.g., chloroformates), which raises significant environmental and safety concerns. Modern synthetic chemistry emphasizes the development of greener and more sustainable alternatives.

Key principles of green chemistry applied to carbamate synthesis include:

Use of Safer Reagents : A major focus is the replacement of phosgene. Carbon dioxide (CO₂) has emerged as an attractive C1 source, being non-toxic, abundant, and renewable. nih.gov Direct carboxylation of amines and alcohols using CO₂ is a promising green route, although it often requires catalysts and specific conditions to overcome the high stability of CO₂.

Atom Economy : Reactions like the direct addition of alcohols to isocyanates have high atom economy, as all atoms from the reactants are incorporated into the final product. Rearrangement reactions like the Curtius and Hofmann also offer good atom economy.

Catalysis : The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry. This includes the development of recyclable catalysts for CO₂ activation and other carbamylation reactions. For instance, base-catalyzed Lossen rearrangements and the use of ionic liquids as recyclable reaction media represent steps toward more sustainable processes. wikipedia.orggoogle.com

Alternative Carbonyl Sources : Besides CO₂, other less hazardous carbonyl sources are being explored. Urea and dialkyl carbonates can be used in transesterification and aminolysis reactions to produce carbamates, avoiding the need for phosgene.

By embracing these principles, the chemical industry can develop safer, more efficient, and environmentally benign processes for the production of this compound and other valuable carbamate compounds.

Derivatization Chemistry and Analogue Generation

Functional Group Interconversion via Substitution Reactions

The chloroethyl group of this compound is susceptible to nucleophilic substitution reactions, as the chlorine atom is a competent leaving group. This reactivity is a powerful tool for functional group interconversion (FGI), enabling the direct replacement of the chlorine with various nucleophiles to generate a library of analogs with modified side chains. solubilityofthings.com The general mechanism for this transformation is a classic SN2 reaction, where a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. solubilityofthings.com

The efficiency of these substitution reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. Common nucleophiles that can be employed for this purpose include amines, alcohols, thiols, and azide anions. vanderbilt.edu

Table 1: Examples of Functional Group Interconversion via Nucleophilic Substitution

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class Example |

| Amine (R-NH₂) | Ammonia, Primary/Secondary Amines | Amino | Ethyl(2-aminoethyl)phenylcarbamate Derivatives |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azido | Ethyl(2-azidoethyl)phenylcarbamate |

| Thiol (R-SH) | Sodium Thiolates (NaSR) | Thioether | Ethyl(2-(alkylthio)ethyl)phenylcarbamate Derivatives |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | Hydroxyl | Ethyl(2-hydroxyethyl)phenylcarbamate |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Cyano/Nitrile | Ethyl(2-cyanoethyl)phenylcarbamate |

The conversion of the chloroethyl group to other halides, such as iodoethyl derivatives, can also be achieved through the Finkelstein reaction, which involves treating the chloro-compound with sodium iodide in acetone. vanderbilt.edu The resulting iodo-analog is often more reactive towards subsequent nucleophilic substitution. This two-step process can be advantageous for introducing less reactive nucleophiles.

Design and Synthesis of Structurally Related N-Phenylcarbamate Derivatives

The synthesis of analogs is not limited to the modification of the 2-chloroethyl moiety. The design and synthesis of structurally related N-phenylcarbamate derivatives involve altering the core structure, including the phenyl ring and the N- and O-substituents of the carbamate group. nih.gov Several synthetic strategies are employed to generate these diverse analogs.

One of the most common methods for synthesizing N-phenylcarbamates is the reaction of a substituted phenol (B47542) with a suitable carbamylating agent. This can include:

Reaction with Isocyanates: Substituted phenols react with phenyl isocyanate or its derivatives, often in the presence of a base catalyst like triethylamine, to form the corresponding N-phenylcarbamate. tsijournals.com

Reaction with Carbamoyl Chlorides: N-ethyl-N-phenylcarbamoyl chloride can react with various alcohols to produce a range of carbamate esters. Conversely, substituted anilines can be treated with chloroformates, such as 2-chloroethyl chloroformate, to build the carbamate structure.

Another powerful approach involves multi-component reactions. For instance, a three-component coupling of amines, carbon dioxide, and alkyl halides can efficiently produce carbamates under mild conditions. organic-chemistry.org This method allows for significant structural diversity by varying each of the three components.

Furthermore, derivatization can be achieved by modifying functional groups already present on the phenyl ring of an existing N-phenylcarbamate scaffold. For example, a precursor molecule like tert-butyl (2-aminophenyl)carbamate can be condensed with various substituted carboxylic acids to synthesize a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. nih.gov This highlights how the phenyl ring can serve as a platform for further chemical elaboration.

Research into the synthesis of potential insecticides has also led to the development of related carbamate structures, such as 2,2-dichlorovinyl carbamates, which are synthesized from 1-alkylsulphonyl-2,2,2-trichloroethyl carbamates through a reduction-elimination sequence. rsc.org

Table 2: Synthetic Approaches to N-Phenylcarbamate Analogs

| Synthetic Strategy | Precursors | Reagent/Catalyst | Product Type | Reference |

| Isocyanate Addition | Substituted Phenol, Phenyl Isocyanate | Triethylamine | Substituted Phenyl N-phenylcarbamates | tsijournals.com |

| Carbamoyl Chloride Acylation | Substituted Phenol, N-Substituted Carbamoyl Chloride | Base (e.g., NaOH) | O-Aryl Carbamates | organic-chemistry.org |

| Chloroformate Reaction | Substituted Aniline, 2-Chloroethyl Chloroformate | Base | N-Phenyl-O-(2-chloroethyl)carbamates | |

| Amide Coupling | tert-Butyl (2-aminophenyl)carbamate, Carboxylic Acid | EDCI, HOBt | N-Acylphenyl Carbamate Derivatives | nih.gov |

| Three-Component Coupling | Amine, CO₂, Alkyl Halide | Cesium Carbonate, TBAI | Diverse Carbamates | organic-chemistry.org |

These varied synthetic methodologies provide chemists with a robust toolkit for the rational design and generation of a wide spectrum of this compound analogs and related N-phenylcarbamate derivatives, facilitating the exploration of their structure-activity relationships in various scientific fields. nih.gov

Elucidation of Chemical Reactivity and Transformation Mechanisms of Ethyl 2 Chloroethyl Phenylcarbamate

Intrinsic Reaction Pathways

The inherent reactivity of Ethyl(2-chloroethyl)phenylcarbamate is dictated by the electronic and steric properties of its structure. The chloroethyl group provides a reactive site for nucleophilic attack, while the carbamate (B1207046) and phenyl groups can undergo various transformations under specific conditions.

Nucleophilic Reactivity of the Chloroethyl Moiety with Electrophilic Substrates

The primary site for nucleophilic attack on this compound is the carbon atom bearing the chlorine atom. The electron-withdrawing nature of the adjacent chlorine atom makes this carbon electrophilic and susceptible to reaction with a wide array of nucleophiles.

Research has shown that the chloroethyl group can react with various nucleophiles, leading to the displacement of the chloride ion. For instance, it can react with anilinoethyl chloride in the presence of pyridine. rutgers.edu The lone pair of electrons on the nitrogen atom of a primary or secondary amine can attack the electrophilic carbon, resulting in the formation of a new carbon-nitrogen bond and the expulsion of the chloride ion. This type of reaction is fundamental in the synthesis of more complex molecules where the ethylphenylcarbamate structure is incorporated into a larger framework.

The reactivity of the chloroethyl moiety is also influenced by the nature of the nucleophile. Stronger nucleophiles will react more readily than weaker ones. The reaction conditions, such as solvent and temperature, also play a significant role in the rate and outcome of the nucleophilic substitution.

Oxidative and Reductive Chemical Transformations

The this compound molecule possesses sites that can be susceptible to both oxidation and reduction, although specific studies detailing these transformations are not extensively documented in the provided search results.

Theoretically, the phenyl group could be susceptible to oxidation under harsh conditions, potentially leading to the formation of phenolic derivatives or ring-opening products. However, such reactions would likely require strong oxidizing agents and may not be selective. The nitrogen atom of the carbamate group could also be a site for oxidation.

Reductive transformations could potentially target the chloroethyl group. The carbon-chlorine bond can be cleaved under reducing conditions, for example, by catalytic hydrogenation or with the use of reducing metals. This would lead to the formation of the corresponding ethylphenylcarbamate. The phenyl ring could also be reduced to a cyclohexyl ring under more vigorous hydrogenation conditions.

Hydrolytic Degradation Kinetics and Mechanisms

The stability of this compound in aqueous environments is a critical aspect, particularly concerning its environmental persistence and potential for transformation. Hydrolysis of the carbamate linkage is a key degradation pathway.

Parameters Influencing Hydrolysis Rates

The rate of hydrolysis of carbamates is significantly influenced by pH, temperature, and the presence of catalysts. Generally, carbamate hydrolysis can proceed through both acid-catalyzed and base-catalyzed mechanisms. Phenylcarbamates are noted to be very stable in acidic aqueous media and relatively stable in dilute basic aqueous solutions. nih.gov

The stability of phenylcarbamates allows for aqueous work-up using saturated solutions of sodium bicarbonate or potassium hydroxide (B78521) (1 M) without significant degradation. nih.gov However, deprotection (hydrolysis) is typically carried out in a strong basic medium using hydroxide anions. nih.gov This suggests that the rate of hydrolysis is substantially accelerated at high pH.

Mechanistic Studies of Aqueous-Phase Carbamate Hydrolysis

The hydrolysis of carbamates in aqueous solution can proceed through different mechanistic pathways depending on the pH of the medium.

Under basic conditions, the hydrolysis of N-aryl carbamates is believed to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. This involves the initial deprotonation of the carbamate nitrogen by a hydroxide ion to form an anionic intermediate. This intermediate then expels the aryloxide leaving group in the rate-determining step to form an isocyanate, which is subsequently rapidly hydrolyzed to the corresponding amine and carbon dioxide.

In acidic media, the mechanism likely involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound allows for the possibility of intramolecular reactions, particularly cyclization. The proximity of the nitrogen atom of the carbamate to the electrophilic carbon of the chloroethyl group can facilitate an intramolecular nucleophilic attack.

This type of intramolecular cyclization is a known reaction for similar halo-carbamates, often leading to the formation of oxazolidinone derivatives. However, it has been reported that Ethyl N-(2-chloroethyl)-N-phenylcarbamate can be distilled without decomposition to an oxazolidone, a reaction that had been previously reported for other similar halo-carbamates. rutgers.edu This suggests a certain degree of stability against intramolecular cyclization under specific conditions.

Carbamate Formation and Equilibrium Dynamics with Carbon Dioxide in Solution and at Interfaces

The formation of carbamates from the reaction of amines with carbon dioxide (CO₂) is a reversible process of significant industrial and chemical interest. While direct studies on this compound are not extensively detailed in the provided search results, the general mechanism can be inferred from studies on analogous secondary amines and carbamate synthesis. The reaction typically proceeds through the nucleophilic attack of the amine on the electrophilic carbon of CO₂. nih.gov

R₂NH + CO₂ ⇌ R₂NCOOH

R₂NCOOH + Base ⇌ R₂NCOO⁻ + Base-H⁺

In aqueous solutions, the dynamics are more complex, involving parallel reactions with dissolved CO₂, carbonic acid, and bicarbonate ions. The relative contribution of each pathway is highly dependent on the pH of the solution. nih.gov The initial step is the formation of a zwitterionic intermediate (a carbamic acid), which is then deprotonated by a base (another amine molecule or an external base) to form the stable carbamate salt.

The equilibrium of this reaction is influenced by several factors:

Temperature: Higher temperatures can sometimes favor the formation of byproducts. For instance, in related syntheses, elevated temperatures led to increased N-alkylation. nih.gov

Pressure: Increased CO₂ pressure generally shifts the equilibrium towards carbamate formation. nih.gov

Solvent: The choice of solvent can influence reaction rates and the stability of the intermediates.

Base: The presence and strength of a base are crucial for deprotonating the intermediate carbamic acid, driving the reaction forward. Strong, non-nucleophilic bases are often employed to accelerate the reaction. nih.gov

At interfaces, such as a gas-liquid boundary, the mass transfer of CO₂ into the liquid phase becomes a critical rate-determining step. A higher flow rate of CO₂ can accelerate the formation of the desired carbamate over competing side reactions by maintaining a high concentration of dissolved CO₂. nih.gov

Conformational Analysis and Amide Resonance Effects in N-Phenylcarbamates

The chemical behavior and reactivity of N-phenylcarbamates, including this compound, are profoundly influenced by their conformational properties and the resonance stabilization of the amide bond.

The stability and reactivity of the amide bond are directly related to the contribution of the minor, zwitterionic resonance structure (B). nih.gov A typical planar amide exhibits about 40% partial double-bond character. nih.gov Any structural feature that distorts this planarity will reduce resonance stabilization and increase the reactivity of the amide bond. researchgate.netnih.gov

Conformational Isomers (Rotamers):

For carbamates derived from secondary amines, such as this compound, the restricted rotation around the C–N bond can lead to the existence of conformational isomers, or rotamers. acs.org This phenomenon is observable through techniques like NMR spectroscopy, where distinct signals for the different conformers may appear, often coalescing at higher temperatures as the rate of rotation increases. acs.org

The conformation of the carbamate group itself can also vary. A search of the Cambridge Structural Database reveals that phenylcarbamates predominantly adopt an anti conformation (referring to the H–N–C=O torsion angle), though syn conformations are also possible. nih.gov The orientation of the phenyl ring relative to the carbamate plane is another key conformational feature. In phenyl N-phenylcarbamate, the two aromatic rings are oriented at a dihedral angle of approximately 42.5°. nih.gov

Table 1: Conformational Details of Related Carbamates

| Compound | Key Feature | Dihedral/Torsion Angle | Reference |

| Phenyl N-phenylcarbamate | Orientation between aromatic rings | 42.49 (13)° | nih.gov |

| Diethyl N,N′-(1,3-phenylene)dicarbamate | Conformational change upon complexation | Endo to Exo conformation change | nih.gov |

| Ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate | Folded conformation | C–S–N–C(O) torsion angle | rsc.org |

Amide Resonance Effects:

The electronic nature of the substituents on the nitrogen and the phenyl ring significantly impacts the degree of amide resonance.

Electronegativity: Attaching electronegative atoms to the amide nitrogen can greatly reduce resonance stabilization, making the nitrogen atom more pyramidal. mdpi.com This reduction in resonance can occur without significant twisting of the C-N bond. mdpi.com

Acidity/Basicity: The resonance effect is a key reason why amides are much less basic than amines. The delocalization of the nitrogen lone pair makes it less available for protonation. youtube.com Losing the resonance stability upon protonation makes the resulting conjugate acid significantly less stable. youtube.com

The stability imparted by resonance explains why Ethyl N-(2-chloroethyl)-N-phenylcarbamate can be distilled without decomposing into the corresponding oxazolidone, a reaction that might be expected with similar halo-carbamates. rutgers.edu The strength of the C-N bond, enhanced by resonance, contributes to this stability. youtube.com

Environmental Fate and Degradation Pathways of Ethyl 2 Chloroethyl Phenylcarbamate

Abiotic Environmental Transformation Processes

Abiotic degradation involves non-biological processes, primarily photolysis and chemical hydrolysis, which can significantly contribute to the transformation of Ethyl(2-chloroethyl)phenylcarbamate in the environment.

Photolytic degradation, the breakdown of compounds by light, is a potential transformation pathway for pesticides in the environment. While direct photolysis of this compound by sunlight may be limited if it does not absorb light at wavelengths greater than 290 nm, indirect photolysis mediated by other light-absorbing substances in the environment can occur. The light absorption characteristics of carbamates can contribute to their rapid decomposition under aqueous conditions, suggesting that long-term contamination may be minimal who.int.

Studies on related compounds provide insights into potential photolytic pathways. For instance, the photodecomposition of 2-chloroethyl phenyl sulfide (B99878) (CEPS) under UVB and UVC light has been shown to generate various byproducts through reactions such as C-Cl bond cleavage via hydrolysis and dehydrohalogenation researchgate.netnih.gov. The photocatalytic degradation of another related compound, 2-phenethyl-2-chloroethyl sulfide, primarily proceeds through C-S bond cleavage and subsequent oxidation of the resulting products nih.gov. It is plausible that this compound undergoes similar photolytic transformations, leading to the cleavage of the chloroethyl group and oxidation of the phenyl ring. The specific products would depend on the environmental matrix and the presence of photosensitizers.

A study on the OH-initiated degradation of ethyl 2-chloroacetoacetate, a compound also containing a chloroethyl group, identified several degradation products, including acetic acid, acetaldehyde, and formyl chloride nih.gov. This suggests that atmospheric degradation by hydroxyl radicals could be a relevant process for the volatile fraction of this compound.

Table 1: Potential Photolytic Degradation Products of this compound (Inferred from Related Compounds)

| Precursor Compound | Related Compound Studied | Potential Transformation Products | Reference |

| This compound | 2-chloroethyl phenyl sulfide | Phenyl vinyl sulfide, Diphenyl disulfide, Sulfoxide and Sulfone derivatives | nih.gov |

| This compound | 2-phenethyl-2-chloroethyl sulfide | Styrene, Benzaldehyde, Hydroxylated 2-phenethyl-2-hydroxyethyl sulfide | nih.gov |

| This compound | Ethyl 2-chloroacetoacetate | Acetic acid, Acetaldehyde, Formyl chloride | nih.gov |

Chemical hydrolysis is a significant abiotic degradation pathway for many pesticides, including carbamates. The rate of hydrolysis is highly dependent on pH. Carbamate (B1207046) pesticides generally undergo hydrolysis, with the first step being the cleavage of the ester bond who.int. For N-phenylcarbamates, alkaline hydrolysis often proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism, which involves the formation of a phenyl isocyanate intermediate rsc.org.

Table 2: General Hydrolysis Pathways for Carbamate Pesticides

| pH Condition | General Mechanism | Expected Products from this compound |

| Acidic (pH 4-5) | Acid-catalyzed hydrolysis | Ethanol (B145695), 2-Chloroethylamine, Phenylcarbamic acid (slow) |

| Neutral (pH 7) | Neutral hydrolysis | Ethanol, 2-Chloroethylamine, Phenylcarbamic acid (very slow) |

| Alkaline (pH 9) | Base-catalyzed hydrolysis (E1cB mechanism) | Ethanol, 2-Chloroethylamine, Phenyl isocyanate (intermediate), Aniline (B41778) |

The 2-chloroethyl group in this compound is susceptible to nucleophilic substitution reactions. In environmental matrices, naturally occurring nucleophiles such as water, hydroxide (B78521) ions, and functional groups on organic matter can potentially react with the compound. These reactions can proceed through either an SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) mechanism, with the SN2 mechanism being more common for primary alkyl halides like the 2-chloroethyl group.

The chloroethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds . This reactivity is a key aspect of its mechanism of action in biological systems and also contributes to its environmental transformation. In a study on the dechlorination of ethyl 2-chloroacetoacetate by Saccharomyces cerevisiae, the first step was a nucleophilic replacement of the chloride by glutathione (B108866) nih.gov. While this is a biotic process, it highlights the susceptibility of the C-Cl bond to nucleophilic attack. In abiotic settings, similar reactions with environmental nucleophiles can lead to the replacement of the chlorine atom, forming hydroxylated or other substituted derivatives.

Biotic Environmental Transformation Processes

Biotic degradation by microorganisms, including bacteria and fungi, is a crucial process for the dissipation of many organic pollutants from the environment.

Microbial degradation is a primary factor affecting the persistence of phenylcarbamate herbicides in soil semanticscholar.org. The general metabolic pathway for carbamates in soil involves an initial hydrolysis step who.int. For this compound, this would likely involve the cleavage of the carbamate linkage.

A study on the microbial degradation of the closely related compound 2-chloroethyl-N-3-chlorophenylcarbamate (CEPC) provides significant insight into the likely biotransformation pathway. In that study, degradation in perfused soils and by pure cultures of bacterial isolates was demonstrated by the production of 3-chloroaniline (B41212) and the subsequent liberation of the chloride ion semanticscholar.org. This indicates that the initial step is the hydrolysis of the carbamate bond. By analogy, the microbial degradation of this compound is expected to yield aniline and 2-chloroethanol (B45725). The aniline can then be further metabolized by soil microorganisms.

Bacterial species identified as being effective in degrading CEPC include an Achromobacter sp. and an Arthrobacter sp. semanticscholar.org. These or similar soil bacteria are likely to be involved in the degradation of this compound.

Table 3: Microbial Degradation of a Structurally Similar Carbamate

| Compound | Degrading Microorganisms | Key Transformation Product | Reference |

| 2-chloroethyl-N-3-chlorophenylcarbamate (CEPC) | Achromobacter sp., Arthrobacter sp. | 3-chloroaniline | semanticscholar.org |

Fungi are also known to play a role in the biodegradation of herbicides. While specific studies on the fungal degradation of this compound are not available, research on other chlorinated herbicides provides a general understanding of the processes involved. Fungi can detoxify contaminants through mechanisms like biotransformation and biodegradation epa.gov.

For instance, the fungus Saccharomyces cerevisiae has been shown to dechlorinate ethyl 2-chloroacetoacetate through a glutathione-dependent mechanism nih.gov. This involves a nucleophilic attack by glutathione on the chlorinated carbon, leading to the replacement of the chlorine atom. It is conceivable that fungi in the soil could employ similar enzymatic machinery to attack the 2-chloroethyl group of this compound, leading to its dehalogenation and further degradation.

Enzyme-Mediated Biotransformation in Environmental Systems

The environmental persistence and ultimate fate of this compound are significantly influenced by microbial activity. While specific studies on this compound are limited, research on structurally similar carbamate pesticides provides a strong framework for understanding its likely biotransformation pathways. The primary enzymatic process initiating the degradation of carbamates in the environment is the hydrolysis of the ester or amide linkage. frontiersin.orgbohrium.com

Microorganisms, particularly soil bacteria, have demonstrated the ability to utilize carbamates as a source of carbon and nitrogen. frontiersin.orgnih.gov The initial and most critical step in the breakdown of these compounds is catalyzed by enzymes such as carbamate hydrolases and carboxylesterases. bohrium.comnih.govplos.org These enzymes cleave the carbamate bond, leading to the formation of an alcohol, an amine, and carbon dioxide. frontiersin.org

Research on 2-chloroethyl-N-3-chlorophenylcarbamate (CEPC), a close structural analog of this compound, has identified specific bacterial genera capable of its degradation. Studies have shown that bacteria belonging to the genera Achromobacter and Arthrobacter can utilize CEPC as a sole carbon source. nih.gov The degradation of CEPC by these microorganisms was observed to proceed through the formation of 3-chloroaniline, indicating the cleavage of the carbamate linkage. nih.gov It was also noted that isolates effective in degrading CEPC were able to degrade isopropyl N-phenylcarbamate (IPC) even more rapidly. nih.gov

The general pathway for the microbial degradation of aryl carbamates involves the initial hydrolysis to form the corresponding phenol (B47542) and carbamic acid, which is unstable and subsequently decomposes. The resulting aromatic compound is then typically hydroxylated by oxygenases to form dihydroxy intermediates like catechols, which can then undergo ring cleavage, eventually leading to complete mineralization. frontiersin.org

The following table summarizes the key enzymes and microorganisms involved in the degradation of carbamate pesticides, which are likely relevant to the biotransformation of this compound.

| Enzyme Class | Specific Enzymes | Microorganisms | Role in Degradation |

| Hydrolases | Carbamate Hydrolase, Carboxylesterase | Pseudomonas, Achromobacter, Arthrobacter, Flavobacterium | Initial hydrolysis of the carbamate ester linkage. frontiersin.orgplos.orgnih.gov |

| Oxygenases | Monooxygenases, Dioxygenases | Various soil bacteria | Hydroxylation of the aromatic ring to form catechols and other dihydroxy intermediates. frontiersin.org |

Computational Prediction of Environmental Persistence and Transformation Products

Computational models are increasingly valuable tools for predicting the environmental fate of chemical compounds, including pesticides like this compound. These models can estimate a compound's persistence, identify potential transformation products, and help prioritize substances for further experimental investigation. While specific computational studies on this compound are not widely available, general approaches for carbamates and related compounds can provide significant insights.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are commonly employed to predict the environmental behavior of pesticides. nih.govnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its properties, such as toxicity or degradation rate. For carbamates, QSAR models have been developed to predict their toxicity, which is often related to their environmental persistence and breakdown. nih.govresearchgate.net

Theoretical studies using methods like Density Functional Theory (DFT) can elucidate the mechanisms of degradation reactions. For instance, the degradation of carbamates by hydroxyl radicals (•OH) in the atmosphere has been investigated computationally. researchgate.net Such studies can predict the most likely sites of reaction on the molecule and the initial transformation products formed during atmospheric degradation.

The primary degradation pathway for carbamates that can be predicted computationally is hydrolysis. The stability of the carbamate linkage to hydrolysis under different pH conditions can be modeled. For N-phenylcarbamates, the rate of alkaline hydrolysis has been shown to be influenced by substituents on the phenyl ring. rsc.org

Based on the structure of this compound and general knowledge of carbamate degradation, the following transformation products can be predicted:

| Predicted Transformation Product | Predicted Formation Pathway |

| Phenylcarbamic acid | Hydrolysis of the ester linkage |

| 2-Chloroethanol | Hydrolysis of the ester linkage |

| Aniline | Decarboxylation of phenylcarbamic acid |

| Chloroethyl isocyanate | Thermal degradation or rearrangement |

It is important to note that these are predicted pathways and products. The actual environmental fate can be more complex, involving a combination of biotic and abiotic degradation processes. Computational models provide a valuable starting point for understanding the potential environmental behavior of this compound, but these predictions should be validated with experimental data.

Advanced Analytical Methodologies for Characterization and Quantification of Ethyl 2 Chloroethyl Phenylcarbamate

Chromatographic Separation Techniques for Compound Analysis

Chromatography is a fundamental tool for separating ethyl(2-chloroethyl)phenylcarbamate from complex mixtures, enabling its accurate quantification and further characterization. The choice of chromatographic technique depends on the compound's volatility and polarity.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like certain carbamates. When coupled with mass spectrometry (GC-MS), it provides a high degree of selectivity and sensitivity, making it an invaluable tool for both qualitative and quantitative analysis. nih.govnih.gov

For the analysis of related carbamates, such as ethyl carbamate (B1207046), GC-MS methods have been extensively developed. nih.govspkx.net.cn These methods often involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte from the sample matrix. nih.govorientjchem.org The use of an internal standard, like deuterated ethyl carbamate (EC-d5), can improve the accuracy and precision of the quantification. nih.gov In GC-MS analysis, the instrument is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. nih.gov The choice of the capillary column is also critical for achieving good separation. nih.govspkx.net.cn For instance, a common choice is a phenylmethyl siloxane column. spkx.net.cn

A study on the simultaneous determination of ethyl carbamate and other compounds in flavorings utilized GC-triple quadrupole tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode, achieving low limits of detection. chrom-china.com Another application involved the derivatization of metabolites with ethyl chloroformate (ECF) prior to GC-MS analysis, which allowed for the profiling of a wide range of compounds in urine samples. nih.govcore.ac.uk This derivatization step is often necessary for non-volatile or thermally unstable compounds to make them suitable for GC analysis. core.ac.uk

Table 1: GC-MS Parameters for Carbamate Analysis

| Parameter | Value/Condition | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govspkx.net.cn |

| Detector | Mass Spectrometer (MS), Hall Electrolytic Conductivity Detector | nih.gov |

| Column | HP-55% phenylmethyl siloxane (30.0 m × 0.25 mm, 0.25μm) | spkx.net.cn |

| Injection Volume | 1μL (split ratio, 50:1) | spkx.net.cn |

| Column Temperature | 170 ℃ | spkx.net.cn |

| Ion Source Temperature | 230 ℃ | spkx.net.cn |

| Quadrupole Temperature | 150 ℃ | spkx.net.cn |

| Mass Scanning Range (m/z) | 30-500 | spkx.net.cn |

| Solvent Delay Time | 3 min | spkx.net.cn |

| Internal Standard | Ethyl carbamate-d5 (EC-d5) | nih.gov |

| Extraction Method | Diethyl ether extraction | nih.gov |

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For the analysis of a related compound, ethyl (2-((2-chloroethyl)aminocarbonyl)phenyl)carbamate, a reverse-phase (RP) HPLC method has been developed. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

For certain applications, derivatization can be employed to enhance the detection of carbamates. One method involves pre-column derivatization with 9-xanthydrol, allowing for fluorescence detection with high sensitivity. researchgate.net This approach has been successfully applied to the analysis of ethyl carbamate in alcoholic beverages. researchgate.net

Hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (HILIC-MS) is particularly useful for the analysis of polar compounds that are poorly retained in reverse-phase chromatography. A HILIC-MS method was developed for the determination of the genotoxic impurity 2-chloro-N-(2-chloroethyl)ethanamine in a pharmaceutical manufacturing process. nih.gov This method employed a Primesep B column and a mobile phase of ammonium (B1175870) formate (B1220265) buffer and acetonitrile, demonstrating the capability of HILIC-MS for trace-level analysis of polar, chloroethyl-containing compounds. nih.gov

Table 2: HPLC and HILIC-MS Parameters for Analysis of Related Compounds

| Parameter | HPLC Method | HILIC-MS Method | Reference |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) | sielc.comnih.gov |

| Column | Newcrom R1 | Primesep B (150 × 4.6 mm, 5.0 µm) | sielc.comnih.gov |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | 10 mM Ammonium Formate Buffer (pH 3.0) and Acetonitrile (5:95, v/v) | sielc.comnih.gov |

| Flow Rate | Not specified | 0.8 mL/min | nih.gov |

| Detector | UV or Mass Spectrometry | QDa Mass Detector (positive ion mode, SIR) | sielc.comnih.gov |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. For the related compound ethyl carbamate, ¹H NMR spectra have been used to confirm its synthesis. researchgate.net The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of the entire molecular structure of this compound. spectrabase.comrsc.org

Table 3: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H NMR | ||

| Aromatic protons | 7.0 - 7.5 | Multiplet |

| -O-CH ₂-CH₃ | ~4.2 | Quartet |

| -N-CH ₂-CH₂Cl | ~3.8 | Triplet |

| -N-CH₂-CH ₂Cl | ~3.6 | Triplet |

| -O-CH₂-CH ₃ | ~1.3 | Triplet |

| ¹³C NMR | ||

| Carbonyl carbon (C=O) | ~154 | Singlet |

| Aromatic carbons | 120 - 140 | Multiple singlets |

| -O-C H₂-CH₃ | ~62 | Singlet |

| -N-C H₂-CH₂Cl | ~50 | Singlet |

| -N-CH₂-C H₂Cl | ~42 | Singlet |

| -O-CH₂-C H₃ | ~14 | Singlet |

Note: The expected chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbamate group (C=O stretching and N-H bending), the aromatic ring (C=C stretching), and the chloroalkyl group (C-Cl stretching). For instance, the FT-IR spectrum of ethyl chloroacetate (B1199739) shows a sharp band at 1748.9 cm⁻¹ attributed to the carbonyl group (C=O) stretching vibration. researchgate.net The NIST WebBook provides IR spectral data for related compounds like 2-chloroethyl ethyl sulfide (B99878) and (2-chloroethyl)-benzene, which can serve as a reference. nist.govnist.gov

Table 4: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Wavenumber/Wavelength | Functional Group/Transition | Reference |

| Infrared (IR) Spectroscopy | |||

| ~1700-1730 cm⁻¹ | Carbonyl (C=O) stretching | researchgate.net | |

| ~3200-3400 cm⁻¹ | N-H stretching (if present as a secondary carbamate) | ||

| ~1500-1600 cm⁻¹ | Aromatic C=C stretching | ||

| ~650-800 cm⁻¹ | C-Cl stretching | rsc.org | |

| Ultraviolet-Visible (UV-Vis) Spectrophotometry | ~254 nm | π → π* transition of the phenyl ring | dtic.mil |

Mass Spectrometry (MS) for Comprehensive Profiling

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. For carbamates, tandem mass spectrometry (MS/MS) can be used to study their dissociation pathways. nih.gov The negative-ion MS/MS spectra of carbamates can be used for their identification. nih.gov

In the context of GC-MS analysis of related compounds, the mass spectrometer is often operated in electron ionization (EI) mode. semanticscholar.org The resulting mass spectrum shows the molecular ion peak and a series of fragment ions that are characteristic of the compound's structure. For instance, the MS² spectrum of protonated ethyl carbamate shows a diagnostic fragment ion corresponding to the loss of isocyanic acid. researchgate.net

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental composition of the compound with high accuracy. This is particularly useful for confirming the identity of unknown compounds or for distinguishing between isomers.

Advanced Ionization Techniques for Molecular and Fragment Identification (e.g., EI/MS, DART)

The choice of ionization technique is critical as it dictates the nature of the mass spectral data obtained. Hard and soft ionization methods provide complementary information for a comprehensive characterization of the target analyte.

Electron Ionization/Mass Spectrometry (EI/MS)

Electron Ionization (EI) is a classic, high-energy technique that imparts significant energy to the analyte molecule, causing extensive and reproducible fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, containing a pattern of fragment ions that is highly characteristic of its structure. While the molecular ion may be weak or absent, the fragmentation pattern is invaluable for structural confirmation and is used for comparison against spectral libraries. nist.govnih.gov For this compound, EI-MS would be expected to produce key fragments arising from the cleavage of the carbamate bond and the loss of the chloroethyl group.

Direct Analysis in Real Time (DART)

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no preparation. nist.gov It is considered a "soft" ionization method, typically resulting in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. researchgate.net This provides clear information about the molecular weight of the analyte. nih.gov DART-MS is particularly advantageous for high-throughput screening and direct analysis of materials. nih.govojp.gov While it provides less structural detail than EI, its speed and ability to detect intact molecules make it a powerful complementary tool. nist.gov

Table 1: Comparison of EI-MS and DART-MS for the Analysis of this compound

| Feature | Electron Ionization (EI-MS) | Direct Analysis in Real Time (DART-MS) |

| Principle | High-energy electrons bombard the sample, causing fragmentation. | Heated, metastable gas desorbs and ionizes the sample at ambient pressure. nih.gov |

| Sample Preparation | Requires sample volatilization, typically via a gas chromatograph (GC). | Minimal to none; direct analysis of solids, liquids, and surfaces is possible. nist.gov |

| Primary Ion | Molecular ion (often weak or absent) and extensive fragment ions. | Protonated molecule [M+H]⁺ is typically the most abundant ion. |

| Information Provided | Detailed structural information from characteristic fragmentation patterns. | Primarily molecular weight information. nih.gov |

| Key Advantage | Provides a reproducible "fingerprint" for library matching and structural elucidation. | High speed, high throughput, and analysis of samples in their native state. nih.gov |

| Limitation | The molecular ion can be lost, complicating molecular weight determination. | Does not readily distinguish between isomers and provides limited structural data. nist.gov |

High-Resolution Mass Spectrometry for Trace Analysis and Transformation Product Identification

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This capability is indispensable for trace analysis and the identification of unknown compounds like transformation products.

Trace Analysis

In complex matrices, nominal mass spectrometers may be unable to distinguish between the analyte of interest and interfering compounds that have the same integer mass. HRMS provides the resolving power to separate these signals, drastically improving the signal-to-noise ratio and enabling detection at much lower concentrations, often in the sub-parts-per-billion (ppb) range. nih.gov The use of stable-isotope dilution combined with GC/HRMS is considered a gold-standard approach for achieving the highest confidence in quantification at ultra-trace levels, a technique proven effective for other chlorinated compounds. researchgate.net

Transformation Product Identification

When a parent compound like this compound degrades in the environment or through metabolic processes, it forms various transformation products. Identifying these unknowns is a significant analytical challenge. HRMS is a key tool in this process because the highly accurate mass measurement allows for the calculation of a unique elemental formula for the unknown ion. researchgate.net By combining this information with isotopic patterns and fragmentation data from MS/MS experiments, analysts can propose and confirm the structures of novel transformation products, providing critical insights into degradation pathways.

Table 2: Application of HRMS in the Analysis of this compound

| Application | Description | Benefit |

| Trace Quantification | The ability to measure exact mass allows the instrument to filter out background interferences that have the same nominal mass but a different elemental composition. | Enhanced selectivity and sensitivity, leading to lower limits of detection and quantification in complex samples. nih.govresearchgate.net |

| Formula Determination | An exact mass measurement (e.g., 227.0605 for the [M]⁺ of C₁₁H₁₄ClNO₂) is used to calculate a unique elemental composition. | Provides high-confidence identification of the parent compound and is the first step in elucidating the structure of unknown transformation products. researchgate.net |

| Isotopic Pattern Analysis | HRMS can accurately resolve and measure the relative abundance of isotopic peaks (e.g., the ³⁷Cl peak relative to the ³⁵Cl peak). | Confirms the presence and number of specific elements like chlorine, adding another layer of certainty to the identification. |

Method Validation and Performance Metrics in Analytical Chemistry

For an analytical method to be considered reliable and fit for purpose, it must undergo a formal validation process. eurachem.org Method validation demonstrates that the procedure is suitable for its intended use by evaluating a set of key performance characteristics. edqm.eu The International Council for Harmonisation (ICH) and Eurachem provide widely accepted guidelines for this process. eurachem.orgeurachem.org The performance data for a related compound, ethyl carbamate, can serve as a relevant benchmark for establishing expected analytical figures of merit. researchgate.netresearchgate.net

Table 3: Key Method Validation Parameters and Typical Performance Data

| Parameter | Definition | Typical Performance Data (Based on Ethyl Carbamate Analysis) |

| Specificity / Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. edqm.eu | No significant interference observed at the retention time of the analyte from matrix components. researchgate.net |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | Correlation coefficient (R²) > 0.99. researchgate.net A typical range might be 2–1000 ng/mL. researchgate.net |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Often determined by spike-recovery studies. | Recoveries typically range from 90% to 110%. researchgate.net Specific studies show accuracy between 94.9% and 99.9%. researchgate.net |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. Expressed as Relative Standard Deviation (%RSD). | Intra-day precision (%RSD) is typically less than 15%. researchgate.net Values under 5% are often achieved. researchgate.net |

| Precision (Intermediate) | Expresses the variation within a single laboratory, accounting for different days, analysts, or equipment. | Inter-day precision (%RSD) is typically less than 20%. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Can range from 0.009 ng/g to 1.5 ng/mL, depending on the matrix and technique. researchgate.netresearchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Can range from 0.025 ng/g to 5 ng/mL, depending on the matrix and technique. researchgate.netresearchgate.net |

Computational and Theoretical Investigations of Ethyl 2 Chloroethyl Phenylcarbamate

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic and molecular structure of Ethyl(2-chloroethyl)phenylcarbamate. These calculations provide detailed information about the molecule's geometry, orbital energies, and charge distribution.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge delocalization and intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. researchgate.net The molecular electrostatic potential (MEP) surface can also be generated to identify the electrophilic and nucleophilic sites, providing a visual representation of the regions most likely to be involved in chemical reactions. researchgate.net

Table 7.1.1: Calculated Electronic Properties of a Related Compound (2-Ethyl-2-phenylmalonamide) using DFT/B3LYP/6-311++G(d,p)

| Property | Value |

| HOMO Energy | -0.25 eV |

| LUMO Energy | -0.01 eV |

| Energy Gap (HOMO-LUMO) | 0.24 eV |

| Dipole Moment | 3.45 Debye |

Note: The data presented is for a structurally related compound, 2-ethyl-2-phenylmalonamide (B22514), as a proxy for the types of values that would be obtained for this compound. researchgate.net

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and its interactions with other molecules. MD simulations model the atomic motions of a system over time, providing insights into the dynamic behavior and stability of different conformations.

The conformational flexibility of this compound arises from the rotation around several single bonds, including the C-N bond of the carbamate (B1207046) group and the bonds within the ethyl and chloroethyl chains. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. By analyzing the simulation trajectories, one can determine the relative populations of different conformations and the energy barriers between them.

While specific MD simulation studies on this compound were not found in the reviewed literature, the methodology is well-established for similar molecules. For instance, studies on other carbamates have used MD simulations to understand their conformational preferences and how these are influenced by the solvent environment. These simulations can reveal the presence of intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations.

MD simulations are also crucial for studying the interactions of this compound with biological macromolecules, such as enzymes or receptors. By simulating the compound in a solvated environment with its target protein, it is possible to predict binding modes, calculate binding free energies, and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical methods are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them.

For this compound, a key reaction of interest is its potential for intramolecular cyclization to form a five-membered ring, an oxazolidinone derivative. This reaction would involve the nucleophilic attack of the carbamate nitrogen on the carbon atom bearing the chlorine, with the concomitant expulsion of the chloride ion.

Computational studies, typically using DFT methods, can be employed to locate the geometry of the transition state for this cyclization reaction. mdpi.com The energy of the transition state relative to the reactant determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state smoothly connects the reactant and the product. mdpi.com

While specific calculations for this compound are not available, studies on similar reactions, such as the formation of carbamates catalyzed by transition metals, demonstrate the power of these theoretical approaches in detailing reaction pathways. mdpi.comnih.gov

Table 7.3.1: Hypothetical Transition State Parameters for Intramolecular Cyclization

| Parameter | Description |

| Activation Energy (ΔE‡) | The energy barrier for the reaction. |

| Transition State Geometry | The specific arrangement of atoms at the highest point on the reaction pathway. |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming a true transition state. |

Note: This table represents the types of parameters that would be calculated in a theoretical study of the reaction mechanism.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the chemical reactivity and selectivity of this compound. These predictions are often based on the electronic properties of the molecule, as calculated by quantum chemical methods.

One common approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.gov For a set of phenylcarbamates, QSAR models can be developed to predict their activity based on various molecular descriptors, such as electronic, steric, and hydrophobic parameters. nih.gov

For this compound, descriptors such as the partial charges on atoms, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential can be used to predict its reactivity towards different reagents. For example, the presence of the electrophilic chloroethyl group and the nucleophilic nitrogen and oxygen atoms of the carbamate moiety suggests a rich and varied reactivity.

Computational models can also predict the selectivity of reactions. For instance, in reactions with a nucleophile, it is possible to predict whether the attack will occur at the carbonyl carbon of the carbamate or at the carbon atom bearing the chlorine. This can be done by comparing the activation energies for the different reaction pathways.

Thermodynamic and Kinetic Modeling of Chemical Processes

Thermodynamic and kinetic modeling provides a quantitative understanding of the feasibility and rate of chemical processes involving this compound. These models rely on parameters that can be calculated using computational methods.

The thermodynamics of a reaction, such as the intramolecular cyclization mentioned earlier, can be assessed by calculating the change in Gibbs free energy (ΔG) between the reactants and products. A negative ΔG indicates a spontaneous reaction. The enthalpy (ΔH) and entropy (ΔS) of the reaction can also be calculated to provide a more complete thermodynamic picture. Computational studies on carbamate formation and other reactions have demonstrated the utility of these calculations. rsc.orgacs.orgchemrxiv.org

The kinetics of a reaction are governed by the activation energy (Ea), which can be obtained from the calculated energy of the transition state. The pre-exponential factor (A) in the Arrhenius equation can also be estimated using transition state theory. sumitomo-chem.co.jp These parameters allow for the calculation of the rate constant (k) of the reaction at a given temperature.

Table 7.5.1: Calculated Thermodynamic and Kinetic Parameters for Carbamate Reactions (General)

| Parameter | Description |

| ΔG | Gibbs Free Energy of Reaction |

| ΔH | Enthalpy of Reaction |

| ΔS | Entropy of Reaction |

| Ea | Activation Energy |

| k | Rate Constant |

Note: This table lists key parameters that are determined in thermodynamic and kinetic modeling studies of carbamate reactions. researchgate.net

Conclusion and Future Research Directions in Ethyl 2 Chloroethyl Phenylcarbamate Chemistry

Synopsis of Key Academic Discoveries

The carbamate (B1207046) group is a cornerstone in the development of therapeutic agents and agrochemicals, valued for its chemical stability and ability to permeate cell membranes. researchgate.net Phenylcarbamates, in particular, have been investigated for a range of applications, including in drug design and as precursors in organic synthesis. acs.orgnih.gov A notable discovery in the context of halogenated carbamates is that Ethyl N-(2-chloroethyl)-N-phenylcarbamate can be distilled with a high yield without decomposing to an oxazolidone, a common issue with similar halo-carbamates. This thermal stability is a significant finding, suggesting robustness that could be advantageous in various synthetic applications.

Persistent Challenges and Open Questions in Chemical Research

Despite the foundational knowledge of carbamate chemistry, several challenges and unanswered questions persist, particularly for a molecule like Ethyl(2-chloroethyl)phenylcarbamate which contains a reactive chloroethyl group.

Key Research Questions:

Reactivity of the Chloroethyl Group: A primary area of investigation is the reactivity of the 2-chloroethyl group. Understanding its susceptibility to nucleophilic substitution, elimination, and cyclization reactions under various conditions is crucial for predicting its stability and potential reaction pathways.

Intramolecular Cyclization: The potential for intramolecular cyclization to form a five-membered ring is a significant consideration. Determining the kinetics and thermodynamics of this process, and how factors such as solvent and temperature influence it, remains an open question.

Biodegradation and Environmental Fate: The environmental persistence and biodegradation pathways of halogenated organic compounds are of significant concern. rsc.org Research into the microbial degradation of related compounds like 2-chloroethyl-N-3-chlorophenylcarbamate has shown the production of chloroaniline, indicating a potential degradation pathway. rsc.org Elucidating the specific microorganisms and enzymatic processes involved in the breakdown of this compound is essential for environmental risk assessment.

Structure-Activity Relationships: For any potential applications, understanding the structure-activity relationship is paramount. How modifications to the phenyl ring or the ethyl carbamate moiety affect the compound's chemical and biological properties is a key area for future research.

Challenges in Synthesis and Analysis:

| Challenge | Description |

| Selective Synthesis | Achieving high yields and selectivity in the synthesis of functionalized phenylcarbamates can be challenging due to the potential for side reactions. nih.gov |

| Trace Analysis | The detection and quantification of carbamates at low concentrations in complex matrices, such as environmental samples, pose analytical challenges. scielo.br |

| Thermal Lability of Analogs | While this compound itself shows some thermal stability, many carbamates are thermally labile, which can complicate analytical methods like gas chromatography. taylorfrancis.com |

Future Prospects in Synthetic Methodologies and Derivatization

The future of this compound chemistry lies in the development of novel synthetic routes and the exploration of its potential for derivatization to create new molecules with unique properties.

Advances in Synthetic Methods:

The development of more efficient and sustainable methods for carbamate synthesis is an active area of research. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for the formation of aryl C-N bonds under mild conditions, offering a promising route for the synthesis of phenylcarbamate derivatives. benthamdirect.com The direct synthesis of carbamates from Boc-protected amines using a simple base like lithium tert-butoxide presents a more environmentally friendly alternative to traditional methods that often rely on hazardous reagents. rsc.org Tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate also offers a mild and versatile method for generating carbamates. organic-chemistry.org

Derivatization Potential:

The presence of the reactive 2-chloroethyl group in this compound makes it an attractive substrate for derivatization. This functional handle can be exploited to introduce a wide variety of other functional groups through nucleophilic substitution reactions. For example, reaction with amines, thiols, or alkoxides could lead to a diverse library of new compounds. The synthesis of (2-chloroethyl)nitrosocarbamates as potential anticancer agents highlights the potential for derivatization of the carbamate nitrogen for therapeutic applications. nih.gov

Potential Derivatization Reactions:

| Reagent | Potential Product |

| Primary or Secondary Amine | N-substituted (2-aminoethyl)phenylcarbamate |

| Thiol | (2-thioalkyl)phenylcarbamate |

| Azide (B81097) | (2-azidoethyl)phenylcarbamate |

Emerging Analytical and Computational Approaches for Comprehensive Understanding

A deeper understanding of the chemical properties and reactivity of this compound will be facilitated by the application of advanced analytical and computational techniques.

Emerging Analytical Techniques:

The analysis of carbamates, particularly at trace levels, has been significantly advanced by the development of sophisticated analytical methodologies.

Chromatographic Methods: While traditional methods like High-Performance Liquid Chromatography (HPLC) are widely used, the development of specialized columns, such as the Ultra Carbamate column, allows for much faster analysis times. sepscience.com For thermally labile carbamates, HPLC is often the preferred method. taylorfrancis.com

Mass Spectrometry: The coupling of gas chromatography or liquid chromatography with mass spectrometry (GC-MS or LC-MS) provides high sensitivity and selectivity for the detection of halogenated organic compounds. nih.govsepscience.com Derivatization techniques, such as silylation or reaction with 9-xanthydrol, can be employed to improve the volatility and detectability of carbamates in GC-MS analysis. benthamdirect.comnih.gov

Supercritical Fluid Chromatography (SFC): SFC offers a powerful alternative for the analysis of thermally labile compounds and can be coupled with derivatization reactions in supercritical carbon dioxide, simplifying sample preparation. nih.gov

Computational Approaches:

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of molecules. rsc.orggrnjournal.us

Reaction Pathway Prediction: Computational methods can be used to model reaction pathways and predict the feasibility of different chemical transformations. chemrxiv.org This can be particularly useful for understanding the intramolecular cyclization potential of this compound.

Spectroscopic Prediction: Quantum chemical calculations can predict spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of the compound and its derivatives.

Understanding Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide detailed insights into the energetics and transition states of reactions, helping to elucidate reaction mechanisms at a molecular level. mdpi.com The application of such methods to the reactions of this compound could provide a deeper understanding of its reactivity.

Machine Learning: The use of machine learning and neural networks is an emerging area in chemistry for predicting reaction outcomes and identifying important molecular features for reactivity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.